N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
CAS No.: 2097932-18-6
Cat. No.: VC7124265
Molecular Formula: C15H16N6O
Molecular Weight: 296.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097932-18-6 |
|---|---|
| Molecular Formula | C15H16N6O |
| Molecular Weight | 296.334 |
| IUPAC Name | N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide |
| Standard InChI | InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22) |
| Standard InChI Key | CUGMQZMSHROAON-UHFFFAOYSA-N |
| SMILES | C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Features
N-{2-[2-(Pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide belongs to the acetamide class, characterized by a central imidazole ring substituted with pyrazine at the 2-position and linked via an ethyl chain to a pyrrole-acetamide group. The molecular formula is C₁₆H₁₇N₇O, yielding a molecular weight of 323.36 g/mol. Key structural attributes include:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Pyrazine substituent: A diazine ring at the 2-position of imidazole, introducing electron-withdrawing effects.
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Pyrrol-1-yl acetamide: A pyrrole ring connected to the acetamide group via a methylene bridge.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₇O |
| Molecular Weight | 323.36 g/mol |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Optimization
The synthesis of this compound likely follows multi-step protocols analogous to those documented for related imidazole-acetamide derivatives . A proposed route involves:
Formation of the Imidazole-Pyrazine Core
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Condensation Reaction: Pyrazine-2-carbaldehyde reacts with ethylenediamine under acidic conditions to form 2-(pyrazin-2-yl)-1H-imidazole. This step mirrors methodologies used in synthesizing 2-methyl-5-nitroimidazole derivatives .
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N-Alkylation: The imidazole nitrogen is alkylated using 2-chloroethylpyrrole in ethanol at 70–75°C, facilitated by a base such as K₂CO₃. Reaction times typically range from 1–2 hours .
Acetamide Functionalization
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Acetylation: The ethyl-pyrrole intermediate undergoes acetylation with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) to yield the final acetamide .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazine-2-carbaldehyde, ethylenediamine, HCl | 70 | 1.5 | 65–70 |
| 2 | 2-Chloroethylpyrrole, K₂CO₃, ethanol | 75 | 1.2 | 55–60 |
| 3 | Acetic anhydride, H₂SO₄ | 72 | 1.0 | 70–75 |
Spectroscopic Characterization
Spectroscopic data for analogous compounds provide a foundation for predicting the properties of this molecule:
Fourier-Transform Infrared (FTIR) Spectroscopy
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C=O Stretch: A strong absorption band near 1670–1690 cm⁻¹ confirms the acetamide group .
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N-H Bend: Peaks at 3320–3350 cm⁻¹ correspond to secondary amide N-H vibrations .
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Aromatic C=C: Bands at 1500–1520 cm⁻¹ arise from imidazole and pyrazine rings .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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